Sulbactam-d5 Sodium Salt (Major)
Description
Principles and Advantages of Deuterium (B1214612) Labeling for Mechanistic Elucidation and Quantitative Analysis in Research
Deuterium, a stable isotope of hydrogen, contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.org This increased mass can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. chem-station.comscielo.org.mx This principle is a cornerstone of using deuterated compounds to elucidate reaction mechanisms. chem-station.comsynmr.in By strategically placing deuterium atoms at specific sites within a molecule, researchers can gain insights into metabolic pathways and the enzymes involved. synmr.inscitechnol.com
Furthermore, deuterium-labeled compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comthalesnano.com Since the deuterated analogue is chemically almost identical to the parent compound, it co-elutes during chromatography and exhibits similar ionization efficiency. scispace.com However, its higher mass allows it to be distinguished and quantified separately, enabling highly accurate and precise measurements of the unlabeled drug in complex biological matrices. nih.gov
Overview of Sulbactam (B1307) as a Beta-Lactamase Inhibitor in Scientific Inquiry
Sulbactam is a derivative of the basic penicillin nucleus and functions as a β-lactamase inhibitor. drugbank.com β-lactamases are enzymes produced by bacteria that can inactivate β-lactam antibiotics, a major mechanism of antibiotic resistance. patsnap.com Sulbactam itself possesses weak intrinsic antibacterial activity but acts as a "suicide inhibitor" by irreversibly binding to and inactivating many types of β-lactamase enzymes. wikipedia.orgnih.gov This action protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains. drugbank.compatsnap.com In scientific research, Sulbactam is a valuable tool for studying the mechanisms of β-lactamase-mediated resistance and for investigating the synergistic effects of antibiotic combinations. nih.govnih.govdovepress.com Its mechanism of action involves forming a stable, irreversible complex with the β-lactamase enzyme. patsnap.commdpi.com
Rationale for the Specific Research Focus on Sulbactam-d5 Sodium Salt as a Deuterated Analogue
The specific focus on Sulbactam-d5 Sodium Salt stems from the advantages of deuterium labeling in analytical research. Sulbactam-d5 is a deuterated form of Sulbactam where five hydrogen atoms have been replaced by deuterium. synzeal.com This isotopic substitution makes it an excellent internal standard for the quantitative analysis of Sulbactam in biological samples using methods like UPLC-MS/MS. researchgate.net The use of Sulbactam-d5 as an internal standard is critical for obtaining accurate pharmacokinetic data, which is essential for understanding how the drug is processed in the body. oup.com This precise quantification allows researchers to confidently study the absorption, distribution, metabolism, and excretion of Sulbactam.
| Property | Description |
| Chemical Name | Sodium (2S,5R)-3-methyl-3-(methyl-d3)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate-6,6-d2 4,4-dioxide |
| Molecular Formula | C₈H₅D₅NNaO₅S |
| Molecular Weight | 260.25 g/mol |
| Primary Application | Internal standard for quantitative analysis of Sulbactam. researchgate.net |
Properties
CAS No. |
1322625-44-4 |
|---|---|
Molecular Formula |
C8H11NNaO5S |
Molecular Weight |
261.258 |
IUPAC Name |
(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6} |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?; |
InChI Key |
SXKMQCSYTIDQTC-KOYHQTOCSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |
Synonyms |
(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt; CP 45899-2-d5; Penicillanic Acid-d5 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate-d5; Sodium Penicillanate-d5 1,1-Dioxide; Sodium Sulb |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Beta Lactamase Inhibitors
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Sulbactam (B1307) Molecular Structures.nih.govresearchgate.netgoogle.com
The synthesis of Sulbactam-d5 Sodium Salt requires precise methods to introduce five deuterium atoms at specific positions within the sulbactam molecule. synzeal.com These methods are designed to achieve high levels of deuterium incorporation while maintaining the structural integrity and stereochemistry of the parent compound.
Development and Optimization of Hydrogen/Deuterium Exchange Reactions for Sulbactam-d5.nih.govresearchgate.netgoogle.com
Hydrogen/deuterium (H/D) exchange reactions represent a direct approach for introducing deuterium into organic molecules. researchgate.netmit.edu These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms at specific sites. researchgate.netresearchgate.net For the synthesis of Sulbactam-d5, this involves targeting the five hydrogen atoms on the methyl groups and the C6 position of the penam (B1241934) sulfone core. synzeal.com
The efficiency and regioselectivity of H/D exchange are influenced by several factors, including the choice of catalyst, reaction temperature, and pH. mit.edumit.edu For instance, visible light photoredox catalysis in combination with a thiol-based hydrogen atom transfer catalyst has been shown to be effective for H/D exchange at benzylic positions using D₂O as the deuterium source. researchgate.net Such methodologies can be adapted and optimized for the specific structural features of sulbactam. Optimization may involve screening different catalysts, such as palladium-on-carbon, and adjusting reaction parameters like pressure and temperature to maximize deuterium incorporation and yield.
A critical aspect of these reactions is minimizing back-exchange, where the incorporated deuterium is replaced by hydrogen from the solvent or other sources. youtube.com This is often achieved by performing the final steps of the synthesis and the purification in deuterated solvents.
Utilization of Deuterium-Enriched Precursors in Multi-Step Synthesis.nih.govresearchgate.net
An alternative and often more controlled strategy for producing Sulbactam-d5 involves a multi-step synthesis that utilizes precursors already enriched with deuterium. researchgate.net This approach provides greater control over the location and extent of deuterium incorporation.
The synthesis could commence with a deuterated starting material, such as deuterated isobutyric acid, which would provide the deuterated gem-dimethyl group of the penicillanic acid backbone. Subsequent chemical transformations would then build the rest of the sulbactam molecule, including the formation of the β-lactam and thiazolidine (B150603) rings. For example, a synthetic route could involve the reaction of a deuterated penicillanic acid derivative with appropriate reagents to introduce the sulfone group and the sodium salt.
This method allows for the preparation of isotopologues with very high deuterium enrichment, as the deuterium atoms are introduced early in the synthetic sequence and are less susceptible to loss in subsequent steps. d-nb.info
Chemo- and Regioselectivity in Deuteration Pathways for Complex Pharmaceutical Intermediates.researchgate.net
Achieving high chemo- and regioselectivity is paramount in the deuteration of complex molecules like sulbactam to avoid unwanted side reactions and the formation of isomeric impurities. beilstein-journals.orgcollectionscanada.gc.ca The sulbactam molecule possesses multiple reactive sites, including the β-lactam ring, the carboxyl group, and the sulfone group.
Strategies to ensure selectivity include:
Protecting Groups: Sensitive functional groups can be temporarily protected to prevent them from reacting during the deuteration step. These protecting groups are then removed in a later step to yield the final product.
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the deuteration reaction. collectionscanada.gc.ca For instance, specific catalysts can direct deuterium exchange to particular C-H bonds based on their electronic and steric environment. researchgate.net
Reaction Conditions: Careful control of reaction conditions such as temperature, pressure, and solvent can favor the desired deuteration pathway over competing side reactions.
For example, in the synthesis of deuterated penicillin derivatives, dual photoredox and thiol hydrogen atom transfer (HAT) catalysis systems have been employed to achieve high chemoselectivity in deuterodehalogenation reactions. nju.edu.cn Similar advanced catalytic systems can be applied to sulbactam intermediates to ensure the precise incorporation of deuterium.
Analytical Verification of Deuterium Incorporation and Isotopic Purity Control.mit.edu
Following the synthesis of Sulbactam-d5 Sodium Salt, it is crucial to verify the extent and location of deuterium incorporation and to assess the isotopic purity of the final product. Several analytical techniques are employed for this purpose.
Key Analytical Techniques:
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. ¹³C NMR can also provide information about the location of deuterium atoms. |
| Mass Spectrometry (MS) | Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic distribution. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to assess the chemical purity of the Sulbactam-d5 Sodium Salt and to separate it from any non-deuterated sulbactam or other impurities. researchgate.net |
Isotopic purity is a critical parameter, and it is defined as the percentage of the deuterated compound relative to the total amount of the compound (deuterated and non-deuterated forms). google.com For use as an internal standard in pharmacokinetic studies, a high isotopic purity is essential to ensure accurate quantification of the non-deuterated drug. researchgate.netresearchgate.net
The control of isotopic purity begins with the synthetic process itself, by optimizing reaction conditions to maximize deuterium incorporation. During purification, chromatographic techniques like HPLC can be used to separate the desired deuterated compound from its non-deuterated counterpart, although this can be challenging due to their similar chemical properties. researchgate.net
Mechanistic Investigations of Beta Lactamase Inhibition Utilizing Deuterium Probes
Molecular Interactions and Binding Dynamics of Sulbactam (B1307) Analogues with Beta-Lactamase Enzymes
The inhibitory process of sulbactam commences with its recognition and binding to the active site of the beta-lactamase enzyme. This interaction is non-covalent initially and is governed by a network of hydrogen bonds and van der Waals forces. The binding of sulbactam induces conformational changes in both the inhibitor and the enzyme, facilitating the subsequent chemical steps of inhibition.
Upon binding, a critical serine residue in the active site of the beta-lactamase attacks the carbonyl group of the beta-lactam ring of sulbactam. This nucleophilic attack leads to the formation of a transient tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme complex. This acylation step is a hallmark of the mechanism-based inhibition by sulbactam.
Time-resolved crystallographic studies on the interaction of sulbactam with Mycobacterium tuberculosis beta-lactamase (BlaC) have provided remarkable insights into the binding process. These studies have revealed ligand binding heterogeneity and conformational selection, detailing the approach of sulbactam to the catalytic cleft and its initial non-covalent binding prior to the formation of the covalent adduct nih.gov.
The acyl-enzyme intermediate is not the final step in the inhibitory pathway. This intermediate can undergo further chemical transformations, leading to the formation of more stable, inactivated enzyme species. One such species is a trans-enamine intermediate, which is thought to play a key role in the transient inhibition of class A beta-lactamases nih.gov. The departure of the sulfinate leaving group from the acyl-enzyme intermediate is considered a prerequisite for the irreversible inactivation of the enzyme.
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect (KIE) Studies with Sulbactam-d5
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the transition state of enzymatic reactions. By replacing a hydrogen atom with a deuterium (B1214612) atom at a position involved in bond breaking or formation, one can observe a change in the reaction rate. This change, or lack thereof, provides valuable information about the rate-determining step of the reaction mechanism.
While specific experimental data on the kinetic isotope effect of Sulbactam-d5 in the inhibition of beta-lactamases are not extensively available in the reviewed literature, the principles of KIE can be applied to understand its potential impact. The formation of the acyl-enzyme intermediate involves the cleavage of the amide bond within the beta-lactam ring and does not directly involve the scission of a C-H bond on the sulbactam molecule itself.
However, subsequent steps in the inactivation pathway, such as the tautomerization of the acyl-enzyme intermediate to form an enamine species, do involve the removal of a proton from the carbon adjacent to the ester linkage. Deuteration at this position (C6) would be expected to exhibit a primary kinetic isotope effect if this proton abstraction is part of the rate-determining step. A significant KIE (kH/kD > 1) would indicate that the C-H/C-D bond is being broken in the transition state of the rate-limiting step.
Studies on other beta-lactamase substrates have demonstrated the utility of beta-secondary deuterium KIEs. Inverse beta-secondary isotope effects have been observed for the turnover of both depsipeptide and beta-lactam substrates by class A beta-lactamases, indicating a transition state where the carbonyl group of the scissile bond becomes tetrahedral, which is characteristic of acyl-transfer transition states nih.govacs.org.
The magnitude of the observed KIE can help to distinguish between different proposed enzymatic pathways. For instance, a large primary KIE for the formation of the trans-enamine intermediate from the acyl-enzyme would strongly support a mechanism where the abstraction of the C6 proton is the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this step is not rate-determining.
Furthermore, solvent isotope effects, where the reaction is carried out in D2O instead of H2O, can provide insights into proton transfer events involving solvent molecules or exchangeable protons on the enzyme. For class A beta-lactamases, solvent isotope effects have suggested that while enzyme deacylation may be a classical general-base-catalyzed hydrolysis, there is little proton motion in the enzyme acylation transition state nih.govacs.org.
Structural and Spectroscopic Characterization of Deuterated Sulbactam-Enzyme Adducts in Research
Spectroscopic and structural techniques are invaluable for characterizing the intermediates formed during the inhibition of beta-lactamases by sulbactam. The use of deuterated sulbactam can enhance these studies by providing specific labels for spectroscopic detection.
Raman crystallography is a powerful technique that allows for the in-situ study of enzymatic reactions within a crystal. This method provides detailed vibrational information about the chemical species present in the enzyme's active site.
Studies using Raman crystallography have successfully identified key intermediates in the reaction of sulbactam with beta-lactamases. A crucial intermediate, the trans-enamine species, has been identified through its characteristic Raman bands. The assignment of these bands has been confirmed by quantum mechanical calculations nih.gov.
The use of deuterated sulbactam, such as 6,6-dideuterated sulbactam, can aid in the definitive assignment of vibrational modes. For example, the stretching motion of a C-D bond will have a lower frequency than a C-H bond, and this isotopic shift can be used to identify specific bonds and functional groups within the enzyme-inhibitor complex.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying enzyme-ligand interactions at an atomic level. NMR can provide information on the structure, dynamics, and electronic environment of the sulbactam molecule when bound to the beta-lactamase.
While specific NMR studies on deuterated sulbactam-enzyme adducts are not widely reported, the principles of NMR suggest that such studies would be highly informative. Deuterium NMR (2H NMR) can be used to probe the mobility and orientation of the deuterated parts of the sulbactam molecule within the enzyme's active site. Furthermore, the absence of signals from the deuterated positions in proton NMR (1H NMR) spectra can simplify the analysis of the remaining protons and aid in structure determination.
NMR has been used to study the interactions of other beta-lactam antibiotics with human serum albumin, demonstrating its utility in mapping the binding epitopes of these molecules. Similar approaches could be applied to the study of deuterated sulbactam binding to beta-lactamases to provide detailed structural insights into the inhibitory mechanism.
Comparative Mechanistic Analysis: Deuterated Versus Non-Deuterated Sulbactam in Enzymatic Systems
A thorough review of existing scientific literature reveals a significant gap in direct comparative studies on the mechanistic differences between Sulbactam-d5 Sodium Salt and its non-deuterated counterpart in the inhibition of β-lactamase enzymes. While the general mechanism of β-lactamase inhibition by sulbactam is well-documented, involving the formation of a transiently stable acyl-enzyme intermediate that subsequently undergoes rearrangement to a more stable, irreversibly inactivated enzyme, specific research detailing the kinetic isotope effects (KIEs) of deuterium substitution on this process is not publicly available.
The use of deuterium-labeled compounds is a well-established method for investigating enzyme reaction mechanisms. The substitution of a hydrogen atom with a heavier deuterium atom can lead to a decrease in the rate of a reaction if the cleavage of the carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides valuable insights into the transition state of a reaction.
In the context of sulbactam, the deuterium atoms in Sulbactam-d5 are located on the methyl groups at the C2 position of the penam (B1241934) core. Mechanistic studies of β-lactamase inhibition by sulbactam suggest that after the initial acylation of the active site serine, a series of complex chemical rearrangements occur. These rearrangements are thought to involve the atoms in the immediate vicinity of the β-lactam ring and the sulfone group.
Without specific experimental data, any analysis of the comparative mechanism remains speculative. However, based on the established principles of KIEs, one could hypothesize potential areas where differences might be observed:
Formation of the Acyl-Enzyme Intermediate: The initial acylation step is unlikely to be significantly affected by deuteration at the C2 methyl groups, as these positions are not directly involved in the cleavage of the β-lactam ring.
Post-Acylation Rearrangements: It is conceivable that the subsequent chemical transformations of the acyl-enzyme complex could be influenced by the presence of deuterium. If any of these steps involve the cleavage of a C-H bond on the deuterated methyl groups as part of the rate-determining step of either enzyme inactivation or inhibitor turnover, a kinetic isotope effect would be expected.
Stability of the Inactivated Enzyme: The presence of deuterium could potentially influence the stability of the final inactivated enzyme complex, although this is less likely to manifest as a primary kinetic isotope effect.
Detailed Research Findings and Data Tables
Despite extensive searches of scientific databases, no studies presenting a direct comparative mechanistic analysis with detailed research findings or data tables for deuterated versus non-deuterated sulbactam in enzymatic systems could be located. The highly specific nature of this inquiry suggests that such research may not have been published in the public domain.
Therefore, the creation of data tables comparing kinetic parameters such as the rate of inactivation (kinact), the dissociation constant (Ki), or partitioning ratios between the deuterated and non-deuterated forms of sulbactam is not possible at this time. Such data would be essential for a rigorous comparative analysis and for elucidating the precise impact of deuterium substitution on the mechanism of β-lactamase inhibition by sulbactam. Further experimental investigation is required to generate the necessary data to address this specific scientific question.
Sophisticated Analytical Methodologies Employing Sulbactam D5 Sodium Salt in Research
Development and Validation of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Assays
UPLC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its superior sensitivity, selectivity, and speed. nih.gov The development of robust UPLC-MS/MS assays is a meticulous process involving the optimization of numerous parameters to ensure reliable and reproducible results. semanticscholar.orgyoutube.com In this context, Sulbactam-d5 Sodium Salt plays an indispensable role.
A sensitive and selective isotope dilution UPLC-MS/MS method was developed for determining sulbactam (B1307) in raw bovine milk, using Sulbactam-d5 as an internal standard. researchgate.net Similarly, a method for quantifying ampicillin (B1664943) and sulbactam in human plasma utilized a simple protein precipitation method for sample preparation and MS/MS analysis in negative ionization mode. nih.gov For the simultaneous quantification of multiple β-lactam antibiotics and β-lactamase inhibitors in human plasma, methods have been validated using deuterated internal standards to ensure accuracy. nih.gov
Table 1: UPLC-MS/MS Method Parameters for Sulbactam Analysis
| Parameter | Details |
|---|---|
| Instrumentation | Waters ACQUITY UPLC system coupled with a tandem mass spectrometer. nih.gov |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 100 mm x 2.1 mm). nih.gov |
| Mobile Phase | Binary gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI) mode. researchgate.netnih.govresearchgate.net |
| Internal Standard | Sulbactam-d5 Sodium Salt. researchgate.net |
| Total Run Time | As low as 5.5 minutes. nih.gov |
The goal of sample preparation is to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. nih.govorientjchem.org Common techniques employed for matrices like plasma, milk, or tissues in sulbactam analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.govnih.gov
Protein Precipitation (PPT): This is a straightforward and widely used method for plasma samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma to precipitate proteins. nih.govresearchgate.net After centrifugation, the supernatant containing the analyte and the internal standard is collected for analysis. researchgate.net This technique is favored for its simplicity and speed. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. researchgate.netorientjchem.org For sulbactam analysis, this method can effectively remove matrix components and concentrate the analyte. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT or LLE. researchgate.net It utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. This method is particularly useful for enriching low-concentration analytes from complex matrices like bovine milk. researchgate.netresearchgate.net
The choice of technique depends on the specific research matrix, the required sensitivity, and the physicochemical properties of the analyte. nih.gov In all cases, the internal standard, Sulbactam-d5, is added at the beginning of the process to compensate for any variability or loss during the extraction steps. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative mass spectrometry to correct for variability throughout the analytical process. scioninstruments.comnebiolab.comnih.gov Sulbactam-d5 is an ideal internal standard for sulbactam quantification because it shares nearly identical chemical and physical properties with the unlabeled analyte. researchgate.netacs.org
Key advantages of using Sulbactam-d5 include:
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate results. scioninstruments.com Since Sulbactam-d5 co-elutes with sulbactam and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification. researchgate.net
Compensation for Extraction Variability: Any loss of analyte during the multi-step sample preparation process is mirrored by a proportional loss of the SIL-IS. nih.gov This allows for the correction of recovery inconsistencies. researchgate.netnih.gov
Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of Sulbactam-d5 significantly enhances the precision and accuracy of the quantitative data. nebiolab.comnih.gov This is crucial for pharmacokinetic studies where reliable concentration-time profiles are essential. nih.gov
The quantitation is based on the ratio of the peak area of the analyte (Sulbactam) to the peak area of the internal standard (Sulbactam-d5). acs.org This ratio is then used to determine the concentration of sulbactam in the unknown sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. nebiolab.com
Table 2: Validation Parameters for a UPLC-MS/MS Assay Using a Stable Isotope Labeled Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Rationale for Using SIL-IS |
|---|---|---|
| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) youtube.comnih.gov | Minimizes variability in replicate measurements. nebiolab.com |
| Accuracy | Percent deviation within ±15% of nominal concentration (±20% at LLOQ) youtube.comnih.gov | Ensures the measured value is close to the true value. nih.gov |
| Linearity | Correlation coefficient (r²) ≥0.99 researchgate.net | Establishes a predictable response across a range of concentrations. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | Corrects for ionization suppression or enhancement. scioninstruments.com |
| Recovery | Consistent and reproducible across the concentration range | Compensates for analyte loss during sample preparation. researchgate.netnih.gov |
LLOQ: Lower Limit of Quantitation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Purity Determination of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. nih.gov For isotopically labeled compounds like Sulbactam-d5, Deuterium (B1214612) NMR (²H NMR) is particularly informative. sigmaaldrich.comwikipedia.org
Deuterium NMR can verify the effectiveness of the deuteration process, confirming the specific positions and extent of deuterium incorporation within the molecule. wikipedia.org While proton NMR is limited for highly deuterated compounds due to weak residual signals, ²H NMR provides clean spectra where only the deuteron (B1233211) signals are observed. sigmaaldrich.com This technique is essential for confirming the structural integrity of Sulbactam-d5 and ensuring it is suitable for use as a reference standard.
Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference materials. nih.govbwise.krnih.gov Unlike chromatographic methods that provide a relative purity based on the area of all detected peaks, qNMR can determine an absolute purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity. nih.govbwise.kr This method is highly accurate and does not require an identical reference standard for the compound being tested. For Sulbactam-d5, qNMR provides a direct and reliable measure of its purity, a critical parameter for its use in quantitative bioanalysis. nih.gov
Advantages of ²H NMR for Deuterated Compounds:
Structural Verification: Confirms the location of deuterium atoms. sigmaaldrich.com
Enrichment Determination: Can be used to quantify the percentage of deuterium enrichment. sigmaaldrich.com
Clean Spectra: Eliminates interference from proton signals, simplifying spectral analysis. sigmaaldrich.com
Other Chromatographic and Spectroscopic Techniques for Research-Oriented Quality Control and Characterization
Beyond UPLC-MS/MS and NMR, a suite of other analytical techniques is employed for the comprehensive quality control and characterization of reference standards like Sulbactam-d5 Sodium Salt. lgcstandards.com These methods ensure the identity, purity, and stability of the standard, which is essential for its intended use in regulated research. gmpsop.comsimsonpharma.com
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and widely used technique for purity assessment. researchgate.netscispace.comresearchgate.net It can separate Sulbactam-d5 from potential impurities, and the UV detector provides a quantitative measure of their relative abundance. Stability-indicating HPLC methods are developed to separate the active compound from any degradation products that may form over time. iosrphr.org
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the molecule, which serves to confirm its elemental composition and identity. Fragmentation patterns obtained through MS/MS analysis can further corroborate the structure of Sulbactam-d5.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Sulbactam-d5 can be compared to that of unlabeled Sulbactam to confirm its identity and ensure no significant structural changes have occurred apart from the isotopic labeling.
These orthogonal analytical techniques provide a complete picture of the quality of Sulbactam-d5 Sodium Salt, ensuring it meets the stringent requirements for a reference material used in research and development. lgcstandards.comresearchgate.net
Research Applications of Sulbactam D5 Sodium Salt in Pre Clinical and in Vitro Models
Utilization in Controlled In Vitro Enzymatic Assays for Fundamental Mechanistic Studies
Sulbactam-d5 Sodium Salt is instrumental in elucidating the fundamental mechanisms of β-lactamase inhibition through controlled in vitro enzymatic assays. As a deuterium-labeled version of the β-lactamase inhibitor sulbactam (B1307), it allows researchers to probe the kinetic and dynamic interactions between the inhibitor and the enzyme with high precision. medchemexpress.com These studies are crucial for understanding the nuances of antibiotic resistance and for the development of more effective antibacterial therapies.
In a typical in vitro setup, the inhibitory activity of Sulbactam-d5 Sodium Salt is compared against its non-deuterated counterpart. The use of a chromogenic β-lactam substrate, such as CENTA or nitrocefin, allows for the spectrophotometric monitoring of β-lactamase activity. The rate of hydrolysis of the chromogenic substrate is measured in the presence and absence of the inhibitors. A decrease in the rate of hydrolysis indicates inhibition of the enzyme. acs.org
| Parameter | Description | Significance in Mechanistic Studies |
| Inhibitor Concentration | The concentration of Sulbactam-d5 Sodium Salt or Sulbactam used in the assay. | Determines the dose-dependent inhibitory effect. |
| Enzyme Concentration | The concentration of the specific β-lactamase (e.g., TEM-1) being studied. | Essential for calculating kinetic parameters. |
| Substrate Concentration | The concentration of the chromogenic β-lactam (e.g., CENTA). | Allows for the measurement of the initial reaction velocity. |
| Reaction Velocity (V) | The rate of substrate hydrolysis by the enzyme. | A decrease in V indicates enzymatic inhibition. |
| Inhibition (%) | The percentage reduction in enzyme activity in the presence of the inhibitor. | Quantifies the potency of the inhibitor. acs.org |
This table outlines the key parameters measured in in vitro enzymatic assays to study the inhibitory effects of Sulbactam-d5 Sodium Salt on β-lactamase.
Through these assays, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the competitive or non-competitive nature of the inhibition. Furthermore, the deuterium (B1214612) labeling in Sulbactam-d5 Sodium Salt can introduce a kinetic isotope effect, which can be a powerful tool for studying the rate-limiting steps of the enzymatic reaction and the transition state of the inhibitor-enzyme complex. These mechanistic insights are vital for the rational design of next-generation β-lactamase inhibitors.
Application in Ex Vivo Tissue Distribution Studies for Research Purposes (non-human)
While specific ex vivo tissue distribution studies focusing solely on Sulbactam-d5 Sodium Salt are not extensively detailed in the public domain, the principles of its use are well-established based on research with its non-deuterated form, sulbactam. researchgate.net The primary purpose of using the deuterated form in such studies is to serve as a highly specific internal standard for quantification of the non-labeled drug in various tissues.
In a typical ex vivo study, animal models are administered the non-deuterated sulbactam. researchgate.net After a specified period, various tissues and fluids are collected. Sulbactam-d5 Sodium Salt is then added to the tissue homogenates or biological fluids during the sample preparation process. The distinct mass difference between sulbactam and its deuterated analog allows for precise and accurate quantification using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Tissue/Fluid | Reported Average Concentration of Sulbactam (mcg/mL or mcg/g) |
| Peritoneal Fluid | 7.7 |
| Interstitial Fluid | 8.2 |
| Blister Fluid | 7.8 |
| Mucosal Blister Fluid | 8.9 |
This table shows representative concentrations of sulbactam found in various human body fluids and tissues, which can be precisely quantified in non-human ex vivo studies using Sulbactam-d5 Sodium Salt as an internal standard. pfizer.com
This methodology overcomes the challenges of matrix effects and variations in extraction efficiency that can affect the accuracy of quantification. By providing a reliable method for measuring drug concentrations in different tissues, Sulbactam-d5 Sodium Salt plays a critical role in preclinical research aimed at understanding the pharmacokinetics and tissue penetration of sulbactam, which is essential for predicting its efficacy in treating infections at different body sites. researchgate.net
Integration into Stable Isotope Tracing Methodologies for Metabolic Pathway Elucidation in Research
Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify metabolic fluxes within a biological system. nih.govisotope.com Sulbactam-d5 Sodium Salt, with its five deuterium atoms, is an ideal tracer for investigating the metabolic fate of sulbactam. medchemexpress.com When introduced into in vitro or in vivo research models, the deuterium-labeled compound follows the same metabolic pathways as its non-labeled counterpart.
Researchers can track the appearance of the deuterium label in various downstream metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic products of sulbactam and the elucidation of the biochemical reactions it undergoes. isotope.com This approach is particularly valuable for identifying previously unknown or minor metabolic pathways.
| Application | Methodology | Expected Outcome |
| Metabolite Identification | Administering Sulbactam-d5 Sodium Salt to a biological system (e.g., cell culture, animal model) and analyzing biological samples (e.g., urine, plasma, tissue extracts) by LC-MS/MS. | Identification of metabolites containing the deuterium label, confirming them as derivatives of sulbactam. |
| Pathway Elucidation | Tracking the distribution of the deuterium label across different metabolites over time. | Mapping the sequence of enzymatic reactions involved in the metabolism of sulbactam. |
| Flux Analysis | Quantifying the rate of incorporation of the deuterium label into various metabolites. | Determining the relative activity of different metabolic pathways. biorxiv.org |
This table summarizes the applications of Sulbactam-d5 Sodium Salt in stable isotope tracing studies for metabolic research.
The use of stable isotope-labeled compounds like Sulbactam-d5 Sodium Salt provides a dynamic view of metabolism that is not achievable with conventional analytical methods. nih.gov It enables a more comprehensive understanding of how the drug is processed in a biological system, which can have significant implications for drug efficacy and the potential for drug-drug interactions. isotope.com
Future Directions and Emerging Research Avenues for Deuterated Beta Lactamase Inhibitors
Development of Novel Deuterated Analogues for Exploring Uncharted Enzymatic Inhibition Mechanisms
The development of novel deuterated analogues of beta-lactamase inhibitors, such as Sulbactam-d5, opens up new possibilities for investigating the intricacies of enzymatic inhibition. The kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, is a powerful tool in this regard. By strategically placing deuterium (B1214612) atoms at different positions within the sulbactam (B1307) molecule, researchers can probe the rate-limiting steps of its interaction with beta-lactamase enzymes.
Future research will likely focus on synthesizing a panel of deuterated sulbactam analogues with deuterium substitution at various metabolically labile sites. These analogues will be instrumental in dissecting the mechanism of both reversible and irreversible inhibition of a wide range of beta-lactamase enzymes. For instance, comparing the inhibitory activity of different deuterated isomers against specific beta-lactamase classes (A, B, C, and D) could reveal subtle differences in their binding and inactivation pathways. This approach can provide invaluable data for the rational design of next-generation inhibitors with enhanced efficacy and selectivity.
| Potential Deuterated Sulbactam Analogue | Targeted Beta-Lactamase Class | Hypothesized Research Focus |
| Sulbactam-d1 (at the C6 position) | Class A (e.g., TEM-1) | Investigating the role of C6-H bond cleavage in the initial acylation step. |
| Sulbactam-d3 (on the methyl groups) | Class C (e.g., AmpC) | Elucidating the impact of methyl group oxidation on inhibitor turnover. |
| Sulbactam-d5 (as a multi-labeled standard) | Broad-spectrum | Serving as a stable internal standard for comparative kinetic studies. |
Advancements in Isotopic Labeling Technologies for Highly Complex Pharmaceutical Molecules
The synthesis of complex isotopically labeled molecules like Sulbactam-d5 Sodium Salt is a testament to the advancements in synthetic organic chemistry. Future progress in this area will be crucial for expanding the toolkit of deuterated pharmaceutical standards. Innovations in catalytic deuteration methods, such as hydrogen isotope exchange (HIE) mediated by transition metal catalysts, are enabling more selective and efficient labeling of complex molecular scaffolds.
Furthermore, the development of biosynthetic approaches, where microorganisms are cultured in deuterium-enriched media to produce deuterated natural products, could offer a sustainable and potentially more cost-effective route for generating complex labeled molecules. These advancements will not only facilitate the production of existing deuterated standards but also enable the creation of novel, highly-specific labeled compounds for targeted research applications. The ability to introduce deuterium at precise locations within a molecule with high isotopic purity is paramount for its use in sensitive analytical techniques.
| Isotopic Labeling Technology | Description | Potential Application for Beta-Lactamase Inhibitors |
| Catalytic Hydrogen Isotope Exchange (HIE) | Utilizes transition metal catalysts to exchange hydrogen atoms with deuterium from a D2O or D2 gas source. | Selective deuteration of specific positions on the penam (B1241934) sulfone core of sulbactam. |
| Biosynthetic Labeling | Culturing microorganisms in deuterium-enriched media to produce deuterated secondary metabolites. | Production of deuterated clavulanic acid and other natural product-based inhibitors. |
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic transformations to achieve high selectivity in labeling. | Stereospecific deuteration of chiral centers within the inhibitor structure. |
Interdisciplinary Research Integrating Deuterated Standards in Systems Biology, Metabolomics, and Chemoproteomics
The availability of high-purity deuterated standards like Sulbactam-d5 Sodium Salt is set to catalyze interdisciplinary research at the interface of pharmacology, systems biology, metabolomics, and chemoproteomics. In these fields, deuterated compounds serve as invaluable internal standards for quantitative analysis using mass spectrometry.
In metabolomics , Sulbactam-d5 can be used as an internal standard to accurately quantify the levels of sulbactam and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. This is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, allowing for a more precise understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible data.
Chemoproteomics is another area where deuterated standards are poised to make a significant impact. By using a combination of native and deuterated inhibitors in competitive binding assays, researchers can identify the protein targets of a drug on a proteome-wide scale. This approach, known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in combination with drug affinity chromatography, can help to uncover novel off-target effects and provide a more comprehensive understanding of a drug's mechanism of action.
The integration of data from these "omics" technologies, underpinned by the use of deuterated standards, will enable the construction of detailed systems-level models of drug action. These models can simulate the effects of a drug on cellular networks and predict potential drug-drug interactions, ultimately contributing to a more personalized and effective approach to antimicrobial therapy.
| Research Field | Application of Sulbactam-d5 Sodium Salt | Expected Outcome |
| Systems Biology | Quantitative analysis of sulbactam's impact on bacterial metabolic pathways. | Construction of predictive models for antibiotic synergy and resistance development. |
| Metabolomics | Internal standard for accurate quantification of sulbactam and its metabolites in biological fluids. | Precise pharmacokinetic profiling and characterization of metabolic pathways. |
| Chemoproteomics | Standard for quantitative target engagement and off-target identification studies. | Comprehensive understanding of the molecular targets and interaction network of sulbactam. |
Q & A
Q. How can researchers confirm the identity and purity of Sulbactam-d5 Sodium Salt in synthetic batches?
- Methodological Answer : To verify identity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity, particularly the deuterium labeling at five positions. For purity, employ high-performance liquid chromatography (HPLC) with UV detection at 220–260 nm, calibrated against a certified reference standard. Quantify impurities using mass spectrometry (MS) coupled with HPLC (LC-MS) to detect isotopic anomalies. Ensure compliance with USP guidelines for reagent-grade sodium salts, which require ≥95% purity .
Q. What are the recommended protocols for preparing Sulbactam-d5 Sodium Salt stock solutions in enzymatic inhibition assays?
- Methodological Answer : Dissolve the compound in deionized water or phosphate-buffered saline (PBS, pH 7.4) at a concentration of 10 mM. Filter-sterilize using a 0.22 µm membrane to remove particulates. Store aliquots at -20°C to prevent degradation. Validate solubility via dynamic light scattering (DLS) to confirm no aggregation. For kinetic studies, pre-incubate the inhibitor with β-lactamase enzymes at molar ratios ranging from 1:1 to 1:10 (enzyme:inhibitor) for 10–30 minutes before substrate addition .
Q. How should researchers design experiments to test the stability of Sulbactam-d5 Sodium Salt under varying pH conditions?
- Methodological Answer : Prepare buffer solutions across a pH range (e.g., 3.0–9.0) using citrate (pH 3–6), phosphate (pH 6–8), and borate (pH 8–9). Incubate Sulbactam-d5 Sodium Salt (1 mg/mL) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC at intervals (0, 12, 24, 48, 72 hours). Calculate degradation kinetics using first-order rate constants. Include a negative control (unbuffered solution) to assess non-pH-dependent instability .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in β-lactamase inhibition data when using Sulbactam-d5 Sodium Salt across different bacterial strains?
- Methodological Answer : Cross-validate inhibition assays with isothermal titration calorimetry (ITC) to measure binding affinity () and stoichiometry. Perform whole-genome sequencing of bacterial strains to identify β-lactamase variants (e.g., TEM, SHV, or CTX-M alleles) that may exhibit differential binding. Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between Sulbactam-d5 Sodium Salt and enzyme active sites. Address batch-to-batch variability by repeating experiments with independently synthesized inhibitor batches .
Q. How does the deuterium labeling in Sulbactam-d5 Sodium Salt affect its pharmacokinetic (PK) profile compared to non-deuterated analogs?
- Methodological Answer : Conduct comparative PK studies in rodent models using LC-MS/MS to quantify plasma concentrations of both Sulbactam (non-deuterated) and Sulbactam-d5. Administer equimolar doses intravenously and orally. Calculate key parameters: half-life (), area under the curve (AUC), and clearance (CL). Use deuterium isotope effect (DIE) analysis to evaluate metabolic stability differences, particularly in cytochrome P450-mediated pathways. Validate findings with microsomal incubation assays .
Q. What advanced techniques are recommended for tracing Sulbactam-d5 Sodium Salt in complex biological matrices (e.g., serum or tissue homogenates)?
- Methodological Answer : Use stable isotope-labeled internal standards (SIL-IS) for quantification via LC-MS/MS. Optimize extraction protocols: protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (SPE) using C18 cartridges. Employ multiple reaction monitoring (MRM) transitions specific to Sulbactam-d5 (e.g., m/z 260.1 → 140.0) to enhance selectivity. Validate method accuracy (85–115%) and precision (RSD <15%) per ICH guidelines .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in IC50_{50}50 values reported for Sulbactam-d5 Sodium Salt across studies?
- Methodological Answer : Standardize assay conditions: enzyme concentration (nM–µM range), substrate values, and incubation times. Perform meta-analysis of published data to identify confounding variables (e.g., buffer ionic strength, temperature). Use normalized activity curves and shared reference standards to harmonize results. Publish raw datasets and detailed protocols in supplementary materials to enable cross-validation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Sulbactam-d5 Sodium Salt studies?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate Hill slopes to assess cooperativity. Apply bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals for IC. For non-linear kinetics, use the Morrison equation to account for tight-binding inhibition. Report goodness-of-fit metrics (e.g., , AIC) .
Future Research Directions
Q. What novel experimental approaches could elucidate the role of Sulbactam-d5 Sodium Salt in overcoming β-lactam antibiotic resistance?
- Methodological Answer : Develop chemostat models to simulate resistance evolution under sub-inhibitory Sulbactam-d5 concentrations. Use CRISPR-Cas9 to knockout specific β-lactamase genes in clinical isolates and assess inhibitor efficacy. Combine Sulbactam-d5 with avibactam or relebactam in checkerboard assays to identify synergistic combinations. Explore cryo-EM structures of inhibitor-enzyme complexes for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
